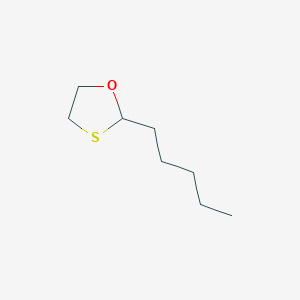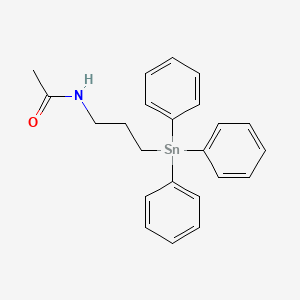
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran is an organic compound with the molecular formula C8H14S. It belongs to the class of thiopyrans, which are sulfur-containing heterocycles. This compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to a dihydrothiopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-buten-2-ol with hydrogen sulfide in the presence of a catalyst to form the thiopyran ring. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form, such as tetrahydrothiopyran, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Chlorine, bromine, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydrothiopyran
Substitution: Halogenated thiopyrans
Scientific Research Applications
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in studies related to sulfur metabolism and its role in biological systems.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various biochemical reactions, including redox processes and enzyme inhibition. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: Similar in structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
2H-Pyran-3(4H)-one, dihydro-6-methyl-: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61049-56-7 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C8H14S/c1-3-8-6-4-5-7(2)9-8/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
JKMICSUVRPOSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CCC(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)


![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)

![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
